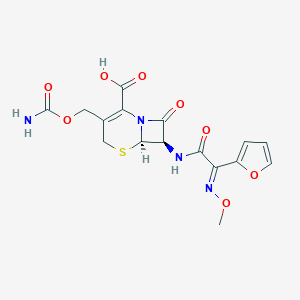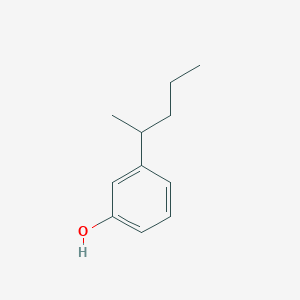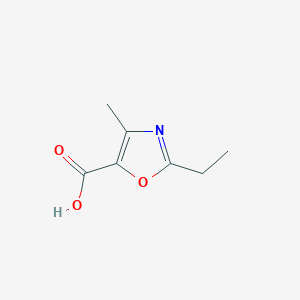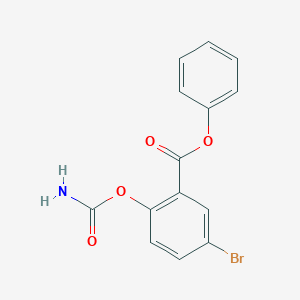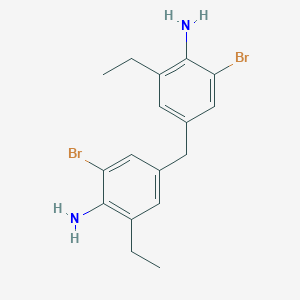
4,4'-Methylenebis(2-bromo-6-ethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a chemical compound that belongs to the family of substituted anilines. It is a widely used intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This compound is also known as 'Methylene Bis(2-ethyl-6-bromoaniline)' or 'MBBA.'
Wirkmechanismus
The mechanism of action of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is not yet fully understood. However, it is believed that this compound interacts with the target molecule through hydrogen bonding and van der Waals forces. These interactions lead to the formation of stable complexes between the compound and the target molecule, resulting in its biological activity.
Biochemische Und Physiologische Effekte
Studies have shown that '4,4'-Methylenebis(2-bromo-6-ethylaniline)' has several biochemical and physiological effects. It has been reported to exhibit antimicrobial, antioxidant, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using '4,4'-Methylenebis(2-bromo-6-ethylaniline)' in lab experiments is its versatility. It can be used as a starting material in the synthesis of various organic compounds and as an intermediate in the synthesis of drugs. However, one of the limitations of using this compound is its toxicity. It can cause skin irritation, eye irritation, and respiratory problems if not handled properly.
Zukünftige Richtungen
There are several future directions for the research on '4,4'-Methylenebis(2-bromo-6-ethylaniline).' One of the most promising areas is the development of new drugs using this compound as an intermediate. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including medicine, agriculture, and materials science.
Conclusion:
In conclusion, '4,4'-Methylenebis(2-bromo-6-ethylaniline)' is a versatile compound with various scientific research applications. It has shown promising results in the fields of pharmaceuticals, materials science, and agriculture. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' can be achieved through several methods. One of the most commonly used methods is the reaction between 2-bromo-6-ethylaniline and formaldehyde in the presence of a strong acid catalyst. The reaction results in the formation of '4,4'-Methylenebis(2-bromo-6-ethylaniline)' as a white solid.
Wissenschaftliche Forschungsanwendungen
'4,4'-Methylenebis(2-bromo-6-ethylaniline)' has gained significant attention in scientific research due to its versatile properties. It has been used as a starting material in the synthesis of various organic compounds, including dyes and pigments. Additionally, this compound has shown promising results in the field of pharmaceuticals, where it has been used as an intermediate in the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
114309-89-6 |
|---|---|
Produktname |
4,4'-Methylenebis(2-bromo-6-ethylaniline) |
Molekularformel |
C17H20Br2N2 |
Molekulargewicht |
412.2 g/mol |
IUPAC-Name |
4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline |
InChI |
InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3 |
InChI-Schlüssel |
CZVFHRQQSOPGSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Synonyme |
2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



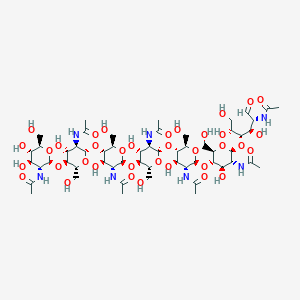
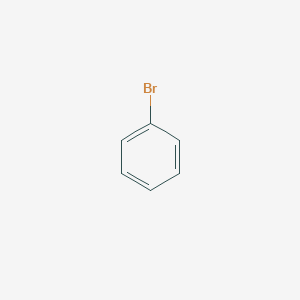
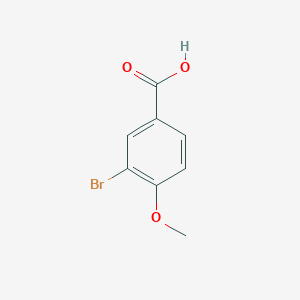
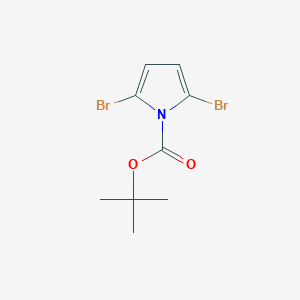
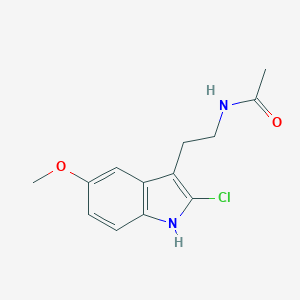
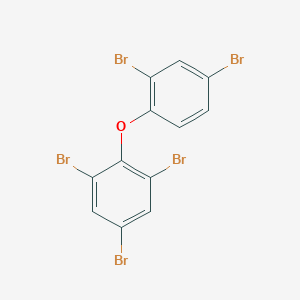
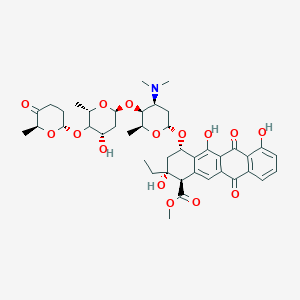
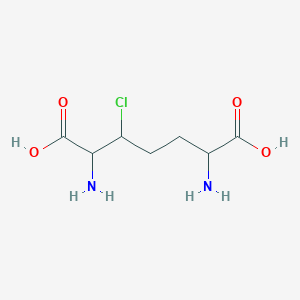
![[2-(Dodecyloxy)ethoxy]acetaldehyde](/img/structure/B47565.png)
